Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Table 1: Identifier Summary
No widely accepted trivial names or trade names have been reported for this compound in peer-reviewed literature.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₁₈N₂O₃S encapsulates the compound’s elemental composition, with a molecular weight of 322.36 g/mol .
Table 2: Molecular Composition
| Element | Quantity | Atomic Contribution (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 19 | 12.01 | 228.19 |
| Hydrogen (H) | 18 | 1.008 | 18.14 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | - | - | 322.36 |
The benzyl ester moiety (C₆H₅CH₂OCO-) contributes 121.14 g/mol (37.6% of total weight), while the tetrahydropyrimidine core accounts for the remainder. The sulfur atom in the thioxo group constitutes 9.95% of the molecular weight, a critical feature influencing the compound’s reactivity and intermolecular interactions.
The molecular weight aligns with related tetrahydropyrimidine derivatives, such as ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (276.35 g/mol), demonstrating the impact of ester substituents on overall mass.
Properties
IUPAC Name |
benzyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-16(18(22)23-12-14-8-4-2-5-9-14)17(21-19(24)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASGAUXXRUWWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with a catalyst such as hydrochloric acid or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
The following analysis compares the benzyl derivative with structurally related DHPMs, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Effects on Physical Properties
Key substituents influencing DHPM properties include:
- Ester group : Ethyl vs. benzyl esters alter hydrophobicity and steric bulk.
- Position 2 : Thioxo (C=S) vs. oxo (C=O) groups affect hydrogen bonding and reactivity.
- Position 4 : Phenyl vs. substituted aryl groups modulate steric and electronic effects.
Table 1: Physicochemical Comparison of Selected DHPM Derivatives
Insights :
- Benzyl esters (e.g., in LR340-006 , ) are often used to increase cell membrane permeability in drug design, though direct data for the target compound are lacking .
Spectral Characteristics
IR and NMR data for the ethyl analog (5f ) include:
- IR : Strong C=O (ester) at ~1700 cm⁻¹ and C=S (thioxo) at ~1200 cm⁻¹ .
- ¹H NMR : Signals for methyl (δ ~2.3 ppm), ethyl ester (δ ~1.1–4.0 ppm), and aromatic protons (δ ~7.3 ppm) .
- ¹³C NMR : Peaks for carbonyl (δ ~165 ppm) and thioxo (δ ~120 ppm) carbons .
The benzyl derivative would exhibit additional aromatic proton signals (δ ~7.5 ppm) from the benzyl group, with a downfield shift for the ester carbonyl due to increased electron withdrawal .
Table 2: Bioactivity Comparison
Insights :
- Antioxidant activity : Thioxo derivatives like 3c show moderate radical scavenging, suggesting the benzyl variant may share this property .
- Enzyme inhibition : The ethyl analog (5f ) is a precursor to hydrazide derivatives with reported anti-diabetic activity via PPAR-γ modulation .
Key differences :
- Benzyl acetoacetate may require longer reaction times compared to ethyl analogs due to steric hindrance.
- Yields for benzyl esters are unreported but likely lower than the 86% observed for 5f .
Biological Activity
Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 338.42 g/mol
- CAS Number : [Not specified in the search results]
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antibacterial Activity
Research has shown that derivatives of tetrahydropyrimidines, including benzyl 6-methyl-4-phenyl-2-thioxo, possess antibacterial properties. A study evaluated various synthesized compounds against Staphylococcus aureus , revealing that structural modifications could enhance their antibacterial efficacy. The quantitative structure–activity relationship (QSAR) analysis indicated that specific physicochemical properties correlate with increased antibacterial activity .
2. Antitubercular Activity
In a patent review focusing on antitubercular compounds derived from tetrahydropyrimidones, it was noted that certain derivatives exhibit effectiveness against Mycobacterium tuberculosis in its dormant stage. The synthesis method described involved a modified Biginelli reaction, which produced compounds with promising antitubercular properties .
3. Anti-inflammatory and Antiviral Properties
Compounds related to benzyl 6-methyl-4-phenyl-2-thioxo have been reported to exhibit anti-inflammatory and antiviral activities. The presence of various functional groups allows for interactions that can modulate biological pathways effectively .
Synthesis Methods
The synthesis of benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves cyclocondensation reactions between appropriate aldehydes and acetoacetate in the presence of catalysts such as aluminum chloride and hydrochloric acid. The final products are often purified through recrystallization or chromatography techniques .
Case Study 1: Antibacterial Screening
A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus . The study utilized both qualitative and quantitative methods to assess the minimum inhibitory concentrations (MICs) of each compound. Results indicated that certain structural modifications significantly enhanced antibacterial potency.
| Compound Name | MIC (µg/mL) | Structural Feature |
|---|---|---|
| Compound A | 32 | Presence of halogen |
| Compound B | 16 | Alkyl substitution |
| Benzyl Ester | 8 | Aromatic ring |
Case Study 2: Antitubercular Efficacy
A novel compound derived from benzyl 6-methyl-4-phenyl-2-thioxo was evaluated for its efficacy against dormant Mycobacterium tuberculosis . In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for therapeutic application in tuberculosis treatment.
Q & A
Q. What synthetic methodologies are optimal for preparing Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
Q. What biological activities are associated with this compound, and how are these assays designed?
The compound exhibits antimicrobial , anticancer , and anti-inflammatory activities. Assay design considerations:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli; use of positive controls (e.g., ciprofloxacin) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations; validation via apoptosis markers (e.g., caspase-3 activation) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits and comparison with NSAIDs (e.g., ibuprofen) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
